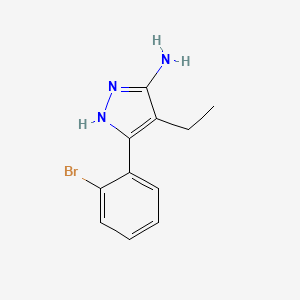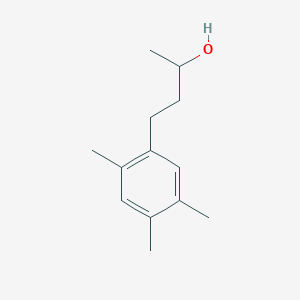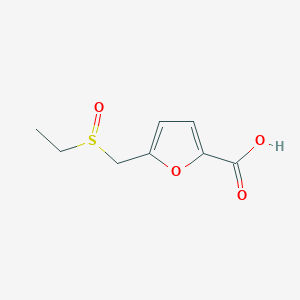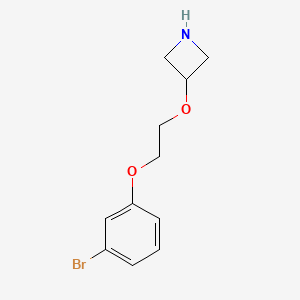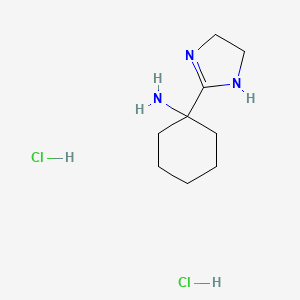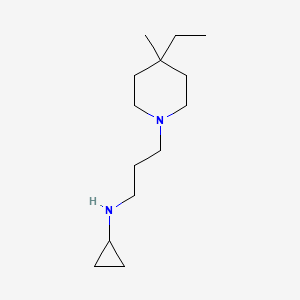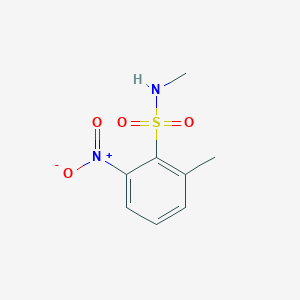
N,2-dimethyl-6-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-6-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a nitro group at the 6-position and two methyl groups at the N and 2-positions of the benzenesulfonamide structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-6-nitrobenzenesulfonamide typically involves the nitration of N,2-dimethylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 6-position of the aromatic ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,2-dimethyl-6-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: N,2-dimethyl-6-aminobenzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,2-dimethyl-6-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial properties due to the presence of the sulfonamide group.
Medicine: Investigated for its potential use in developing new antibacterial drugs.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of N,2-dimethyl-6-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-4-nitrobenzenesulfonamide
- 2-methyl-4-nitrobenzenesulfonamide
- N,2-dimethyl-4-nitrobenzenesulfonamide
Uniqueness
N,2-dimethyl-6-nitrobenzenesulfonamide is unique due to the specific positioning of its nitro and methyl groups, which can influence its reactivity and biological activity. The presence of the nitro group at the 6-position, in particular, can affect the compound’s electronic properties and its interactions with biological targets .
Propiedades
Fórmula molecular |
C8H10N2O4S |
|---|---|
Peso molecular |
230.24 g/mol |
Nombre IUPAC |
N,2-dimethyl-6-nitrobenzenesulfonamide |
InChI |
InChI=1S/C8H10N2O4S/c1-6-4-3-5-7(10(11)12)8(6)15(13,14)9-2/h3-5,9H,1-2H3 |
Clave InChI |
UFJJCHUOKLCVJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)[N+](=O)[O-])S(=O)(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


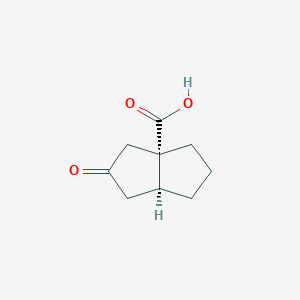
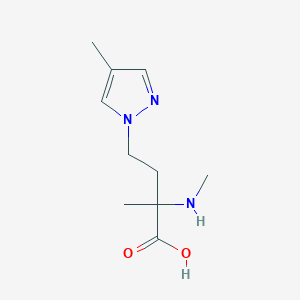
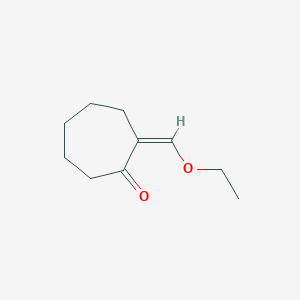
![7-bromo-2-[(morpholin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13631354.png)


